molecular formula C8H4ClFN2 B15231563 8-Chloro-3-fluoro-1,7-naphthyridine

8-Chloro-3-fluoro-1,7-naphthyridine

Cat. No.: B15231563
M. Wt: 182.58 g/mol
InChI Key: JLOVMHHMTDUVTB-UHFFFAOYSA-N
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Description

8-Chloro-3-fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused pyridine ring structures, which contribute to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoro-1,7-naphthyridine with a chlorinating agent under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of 8-chloro-3-fluoro-1,7-naphthyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-fluoro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in solvents like DMF, dichloromethane, or ethanol under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

8-Chloro-3-fluoro-1,7-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloro-3-fluoro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-chloro-3-fluoro-1,7-naphthyridine include other naphthyridine derivatives such as:

Uniqueness

What sets this compound apart is its specific combination of chloro and fluoro substituents, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

IUPAC Name

8-chloro-3-fluoro-1,7-naphthyridine

InChI

InChI=1S/C8H4ClFN2/c9-8-7-5(1-2-11-8)3-6(10)4-12-7/h1-4H

InChI Key

JLOVMHHMTDUVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=C(C=C21)F)Cl

Origin of Product

United States

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